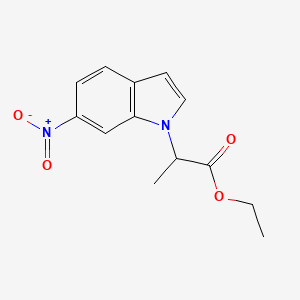
Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate is a synthetic organic compound with the molecular formula C13H14N2O4. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features an indole ring substituted with a nitro group at the 6-position and an ethyl ester group at the 2-position of the propanoate moiety.
Wirkmechanismus
Target of Action
Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate is a unique chemical compound with a linear formula of C13H14N2O4 It’s worth noting that indole derivatives, which this compound is a part of, are known to be pharmacologically active . They are often involved in a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Indole derivatives are known to interact with various biological targets due to their basic properties, which result from the nitrogen atom in their pyrrole ring .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities , suggesting that this compound may have similar effects.
Biochemische Analyse
Cellular Effects
Indole derivatives have been found to exhibit various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
Indole derivatives have been found to interact excellently with various receptors in molecular docking studies These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-nitro-1H-indol-1-yl)propanoate typically involves the nitration of an indole precursor followed by esterification. One common method starts with the nitration of 1H-indole to introduce the nitro group at the 6-position. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting 6-nitro-1H-indole is then subjected to a Friedel-Crafts acylation reaction with ethyl 2-bromopropanoate in the presence of a Lewis acid catalyst such as aluminum chloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed
Reduction: Ethyl 2-(6-amino-1H-indol-1-yl)propanoate.
Substitution: Ethyl 2-(6-nitro-1H-indol-1-yl)amide or ethyl 2-(6-nitro-1H-indol-1-yl)alkanoate.
Oxidation: Various oxidized indole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate can be compared with other similar compounds such as:
Ethyl 2-(6-nitro-1H-indol-1-yl)acetate: Similar structure but with an acetate group instead of a propanoate group.
2-(6-Nitro-1H-indol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Ethyl 2-(5-cyano-1H-indol-1-yl)acetate: Similar structure but with a cyano group at the 5-position instead of a nitro group at the 6-position.
These compounds share similar chemical properties and reactivity but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Eigenschaften
IUPAC Name |
ethyl 2-(6-nitroindol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-19-13(16)9(2)14-7-6-10-4-5-11(15(17)18)8-12(10)14/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZUQAKFHGDTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2891188.png)
![4-methoxy-N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2891190.png)
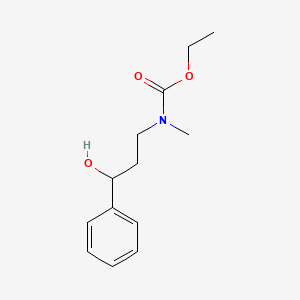
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/new.no-structure.jpg)
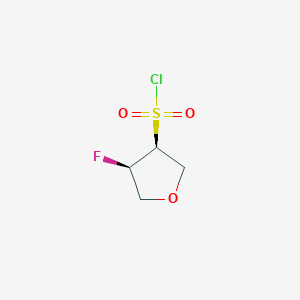
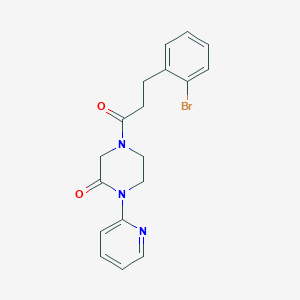
![3-(3-fluorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea](/img/structure/B2891196.png)
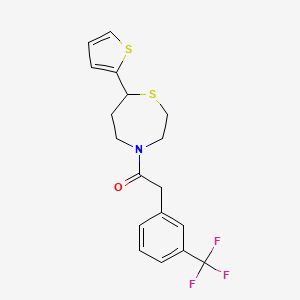
![2-Ethyl-5-((2-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2891203.png)
![(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2891204.png)
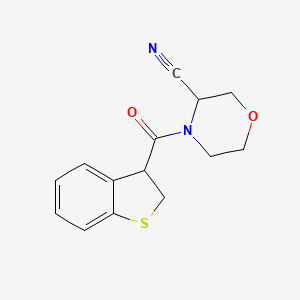
![4-benzoyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891206.png)
![N-(1H-1,3-BENZODIAZOL-2-YL)-2-[2-(2-FLUOROPHENYL)ACETAMIDO]-3-METHYLPENTANAMIDE](/img/structure/B2891209.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one](/img/structure/B2891211.png)
